![molecular formula C12H18N2S2 B14489942 [2,3-Bis(tert-butylsulfanyl)cycloprop-2-en-1-ylidene]cyanamide CAS No. 65433-81-0](/img/structure/B14489942.png)
[2,3-Bis(tert-butylsulfanyl)cycloprop-2-en-1-ylidene]cyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,3-Bis(tert-butylsulfanyl)cycloprop-2-en-1-ylidene]cyanamide is a chemical compound known for its unique structure and properties It features a cyclopropene ring substituted with tert-butylsulfanyl groups and a cyanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
[2,3-Bis(tert-butylsulfanyl)cycloprop-2-en-1-ylidene]cyanamide can undergo various chemical reactions, including:
Oxidation: The tert-butylsulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The cyanamide moiety can be reduced to primary amines.
Substitution: The tert-butylsulfanyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tert-butylsulfanyl groups would yield sulfoxides or sulfones, while reduction of the cyanamide moiety would yield primary amines.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for drug discovery and development.
Industry: It may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of [2,3-Bis(tert-butylsulfanyl)cycloprop-2-en-1-ylidene]cyanamide is not well-documented. its reactivity suggests that it may interact with molecular targets through its functional groups. The tert-butylsulfanyl groups and cyanamide moiety may participate in various chemical interactions, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
[2,3-Bis(tert-butylsulfanyl)cycloprop-2-en-1-ylidene]cyanamide: Unique due to its specific substitution pattern.
Cyclopropene derivatives: Similar in structure but may lack the tert-butylsulfanyl groups.
Cyanamide derivatives: Similar in containing the cyanamide moiety but may have different substituents on the cyclopropene ring.
Uniqueness
The uniqueness of this compound lies in its combination of tert-butylsulfanyl groups and a cyanamide moiety on a cyclopropene ring
Propiedades
Número CAS |
65433-81-0 |
|---|---|
Fórmula molecular |
C12H18N2S2 |
Peso molecular |
254.4 g/mol |
Nombre IUPAC |
[2,3-bis(tert-butylsulfanyl)cycloprop-2-en-1-ylidene]cyanamide |
InChI |
InChI=1S/C12H18N2S2/c1-11(2,3)15-9-8(14-7-13)10(9)16-12(4,5)6/h1-6H3 |
Clave InChI |
XLUVNLWJDWQAGZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)SC1=C(C1=NC#N)SC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


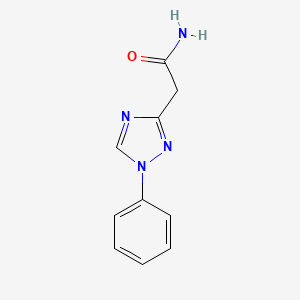
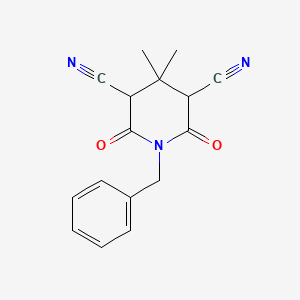
![6,7-Dimethyl-9,9a-dihydro[1,3]oxazolo[4,5-b]quinoxalin-2(4H)-one](/img/structure/B14489871.png)

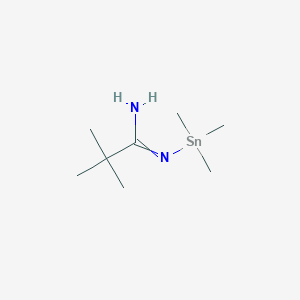
![N,N'-[Sulfonyldi(4,1-phenylene)]bis(N-nitrosoacetamide)](/img/structure/B14489899.png)
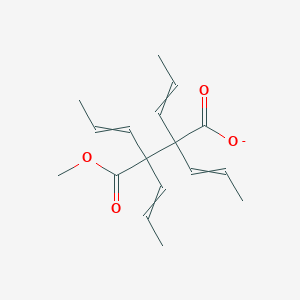
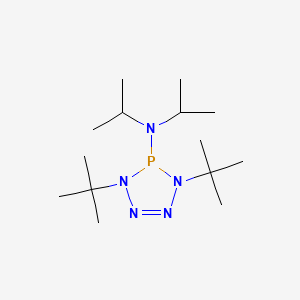
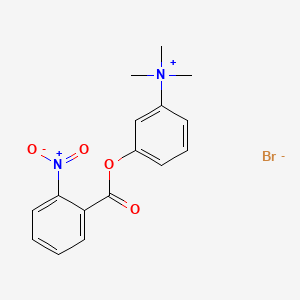
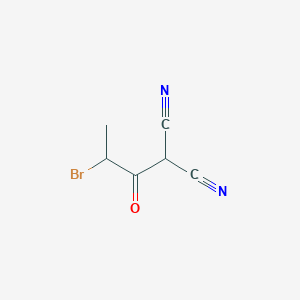



![N-[3-Hydroxy-3-(2-methoxyphenyl)-3-phenylpropyl]benzamide](/img/structure/B14489947.png)
